molecular formula C21H20N4O4S B2954826 3-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide CAS No. 893952-94-8

3-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide

Cat. No.: B2954826
CAS No.: 893952-94-8
M. Wt: 424.48
InChI Key: MFNXIKLOJYAVHG-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a structurally complex molecule featuring a propanamide linker connecting a 4-methoxyphenyl group to a thieno[3,4-c]pyrazol scaffold substituted with a 4-nitrophenyl moiety. The 4-nitrophenyl group introduces strong electron-withdrawing properties, which may enhance binding interactions in biological targets, while the 4-methoxyphenyl moiety contributes electron-donating effects. The thieno[3,4-c]pyrazol core is a heterocyclic system often employed in drug design due to its rigidity and capacity for diverse substitutions .

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-29-17-9-2-14(3-10-17)4-11-20(26)22-21-18-12-30-13-19(18)23-24(21)15-5-7-16(8-6-15)25(27)28/h2-3,5-10H,4,11-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNXIKLOJYAVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to summarize its biological activity based on existing research, including structural characteristics, pharmacological profiles, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H17N3O4C_{18}H_{17}N_{3}O_{4}, with a molecular weight of approximately 339.3 g/mol. The structure consists of a thieno[3,4-c]pyrazole core substituted with a methoxyphenyl and nitrophenyl group, which contributes to its biological properties.

Antioxidant Activity

Recent studies have demonstrated that derivatives of pyrazoles, including the target compound, exhibit significant antioxidant properties . Molecular docking studies indicated that these compounds can effectively scavenge free radicals and inhibit oxidative stress markers in various cellular models .

Anti-inflammatory Effects

The compound has shown promising results in reducing inflammation. Research indicates that it may inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Properties

Compounds with similar structural motifs have been reported to possess antimicrobial activity against various pathogens. For instance, derivatives of thieno[3,4-c]pyrazole have demonstrated efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The specific activity of the target compound against these microorganisms remains to be fully characterized but aligns with the general trends observed in related compounds .

Case Studies

  • Study on Pyrazole Derivatives : A study investigated a series of pyrazole derivatives for their anticancer and anti-inflammatory activities. The results indicated that compounds with nitrophenyl substitutions exhibited enhanced activity against cancer cell lines while also reducing inflammatory markers in animal models .
  • Molecular Docking Simulations : Computational studies using molecular docking have suggested that the compound binds effectively to key targets involved in inflammation and oxidative stress pathways. This binding affinity correlates with observed biological activities in vitro .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEfficacy against Gram-positive and Gram-negative bacteria

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-nitrophenyl group in the target compound contrasts with 4-fluorophenyl in Compound 194 () and 2-methylphenyl in 396723-70-9 (). The 4-methoxyphenyl moiety in the target compound and ’s compound introduces electron-donating effects, which may enhance solubility compared to non-polar substituents like methyl or chloro .

Molecular Weight :

  • The target compound’s estimated molecular weight (~500) is comparable to Compound 194 (522.60), suggesting similar bioavailability challenges, such as membrane permeability. ’s compound (365.43) is significantly lighter, likely due to the absence of bulky substituents .

Synthesis and Purity :

  • Compound 194 () achieved a moderate yield (49%) and high purity (99%) via column chromatography, suggesting that similar methods could apply to the target compound. However, the nitro group’s reactivity might necessitate optimized conditions to avoid side reactions .

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